REACTION_CXSMILES
|
[CH:1]#[C:2][CH:3]([OH:5])C.CCN(CC)CC.[CH3:13][S:14](Cl)(=[O:16])=[O:15].[C:18]([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH2:3]([O:5][S:14]([CH3:13])(=[O:16])=[O:15])[CH2:2][C:1]#[CH:18] |f:3.4|
|
Name
|
|
Quantity
|
5.62 g
|
Type
|
reactant
|
Smiles
|
C#CC(C)O
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
7.48 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4), and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)OS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |